

# Milbemycin A3 Oxime CAS number 114177-14-9 properties

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## Compound of Interest

Compound Name: *Milbemycin A3 Oxime*

Cat. No.: *B15555612*

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## Milbemycin A3 Oxime: A Technical Guide

CAS Number: 114177-14-9

This technical guide provides an in-depth overview of the core properties, mechanism of action, and experimental protocols related to **Milbemycin A3 Oxime**. It is intended for researchers, scientists, and professionals in drug development.

## Physicochemical Properties

**Milbemycin A3 Oxime** is a semi-synthetic macrocyclic lactone. It is the minor component of the commercial antiparasitic agent milbemycin oxime, which is a mixture of Milbemycin A3 and A4 oximes.

Table 1: Physicochemical Data for **Milbemycin A3 Oxime**

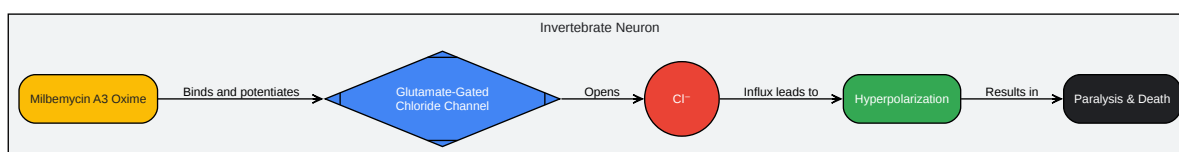
Property	Value	Source
CAS Number	114177-14-9	[1][2][3]
Molecular Formula	C <sub>31</sub> H <sub>43</sub> NO <sub>7</sub>	[1][2][4]
Molecular Weight	541.7 g/mol	[1][4]
Appearance	White solid / White or light yellow powder	[1]
Purity	≥95% to >99%	[2][3][5]
Melting Point	Undetermined. The precursor, Milbemycin A3, has a melting point of 212-215 °C.	
Boiling Point	Undetermined	[6]
pKa	Not available in cited literature.	
Storage Conditions	-20°C	[1][5]

Table 2: Solubility Data for **Milbemycin A3 Oxime**

Solvent	Solubility	Source
Water	Poor solubility	[1]
Dimethylformamide (DMF)	30 mg/mL	[5]
Dimethyl sulfoxide (DMSO)	30 mg/mL	[5]
Ethanol	30 mg/mL	[5]
Methanol	Soluble	[1]
Anhydrous Ethanol	Very soluble	
Ethyl Acetate	Very soluble	

## Mechanism of Action

The primary mechanism of action of **Milbemycin A3 Oxime**, like other milbemycins and avermectins, is the potentiation of glutamate-gated chloride ion channels in the neurons and myocytes of invertebrates.[1] This leads to an increased influx of chloride ions, resulting in hyperpolarization of the cell membrane and subsequent blockage of signal transfer.[1] This ultimately causes paralysis and death of the parasite.[1] In mammals, these compounds are believed to interact with gamma-aminobutyric acid (GABA) type A-gated chloride channels, which are primarily located in the central nervous system.



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**Figure 1.** Mechanism of action of **Milbemycin A3 Oxime** in invertebrates.

## Biological Activity and Pharmacokinetics

**Milbemycin A3 Oxime** is a component of the broad-spectrum antiparasitic, milbemycin oxime, which is active against a wide range of nematodes and arthropods, including mites and insects. It is used in veterinary medicine to control endo- and exo-parasite infections.[1]

Table 3: In Vivo Efficacy of Milbemycin Oxime (as a mixture) in Dogs

Target Parasite	Dosage	Efficacy
Mature Ancylostoma spp.	0.50 mg/kg	95% effective
Mature Ancylostoma spp.	0.75 mg/kg	99% effective
Mature Trichuris vulpis	0.55 to 0.86 mg/kg	97% effective in removal

Table 4: Pharmacokinetic Parameters of **Milbemycin A3 Oxime** in Dogs

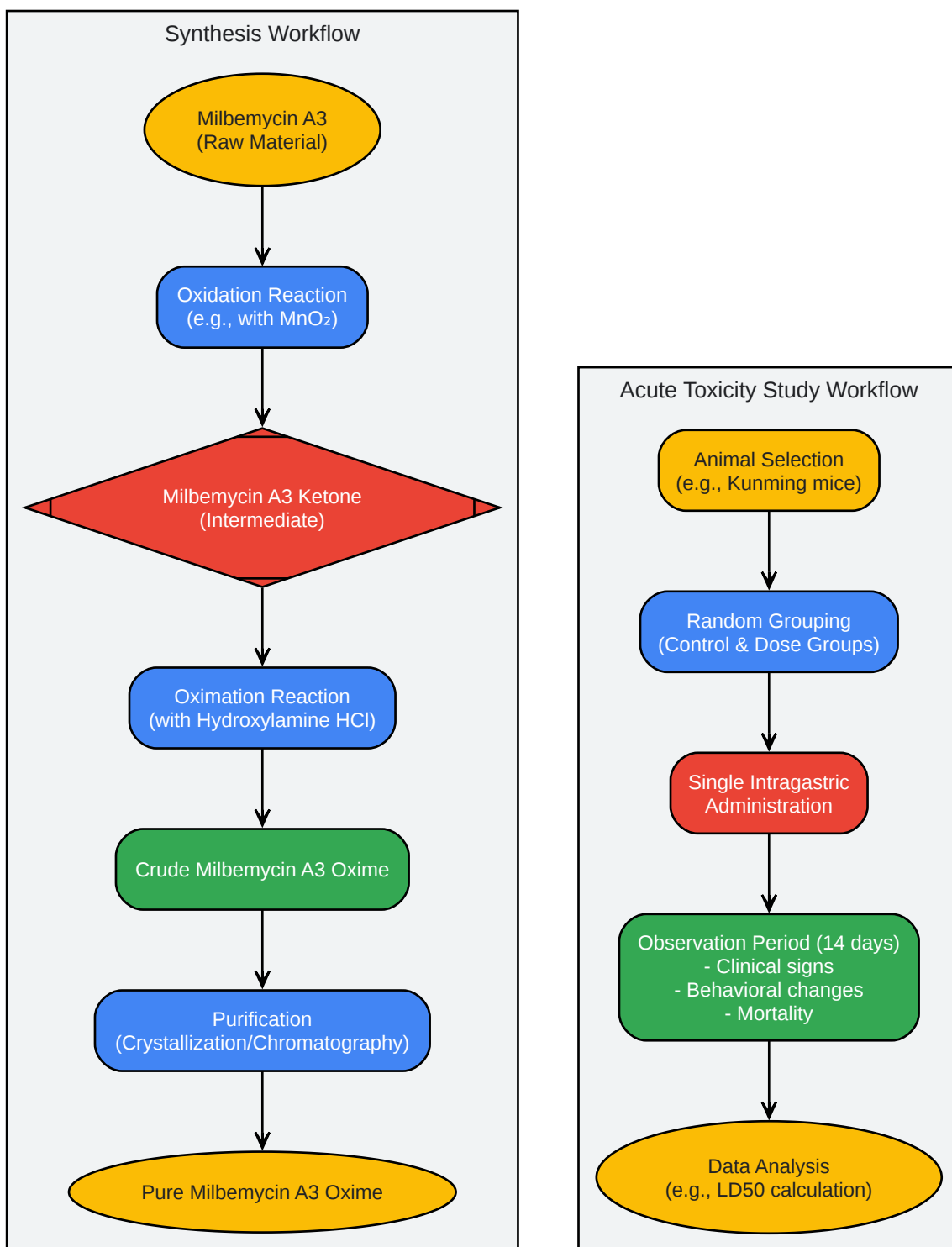
Parameter	Value
Half-life ( $t_{1/2}$ )	1.6 $\pm$ 0.4 days
Oral Bioavailability	80.5%
Volume of Distribution (Vd)	2.7 $\pm$ 0.4 L/kg
Systemic Clearance (Cl <sub>s</sub> )	75 $\pm$ 22 mL/h/kg
Time to Max. Plasma Conc. (T <sub>max</sub> )	1-2 hours

## Experimental Protocols

The following are detailed methodologies for key experiments related to **Milbemycin A3 Oxime**.

### Synthesis and Purification of Milbemycin A3 Oxime

This protocol is based on the semi-synthetic production from Milbemycin A3, as described in various patents.



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